molecular formula C11H11ClO3 B1302662 5-(3-Chlorophenyl)-5-oxovaleric acid CAS No. 75381-46-3

5-(3-Chlorophenyl)-5-oxovaleric acid

Cat. No. B1302662
CAS RN: 75381-46-3
M. Wt: 226.65 g/mol
InChI Key: HFTNETNQJWKQFK-UHFFFAOYSA-N
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Description

Phenyl compounds are a class of chemical compounds that contain a phenyl functional group, which is a six-membered aromatic ring of carbon atoms with the formula -C6H5 . The “-5-oxovaleric acid” part suggests that the compound may have a carboxylic acid functional group (-COOH) attached to a five-carbon chain with a ketone functional group (=O) on the fifth carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its specific structure. For example, the presence of a phenyl ring could influence its solubility, while the presence of a carboxylic acid group could affect its acidity .

Scientific Research Applications

Overview of Chlorophenyl Compounds

Chlorophenyl compounds, including 5-(3-Chlorophenyl)-5-oxovaleric acid, are significant in scientific research due to their diverse biological and pharmacological effects. Studies highlight their roles in various applications such as antimicrobial activity, biodegradation, and environmental impact assessments. These compounds are crucial in understanding the interactions within ecosystems, their degradation pathways, and their effects on both microorganisms and higher organisms.

Biological and Environmental Implications

  • Antimicrobial and Environmental Interactions : Chlorophenols, including 3-chlorophenol, a component of 5-(3-Chlorophenyl)-5-oxovaleric acid, have moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their environmental persistence varies based on microbial biodegradation capabilities, significantly impacting their accumulation and effects in natural habitats (Krijgsheld & Gen, 1986).
  • Degradation by Zero Valent Iron : Research on the efficient dechlorination of chlorophenols, including those related to 5-(3-Chlorophenyl)-5-oxovaleric acid, by zero valent iron and bimetallic systems, shows promising results for environmental remediation. These systems offer an effective alternative for the degradation of chlorophenols in contaminated environments, with various iron oxides playing a role in the reactivity and efficiency of the process (Gunawardana, Singhal, & Swedlund, 2011).

Toxicological Insights

  • Toxicity and Mechanisms in Aquatic Organisms : The toxic effects of chlorophenols on fish have been extensively studied, highlighting oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenicity. Such studies are crucial for understanding the ecological impact of chlorophenols and developing strategies for mitigating their effects in aquatic environments (Ge et al., 2017).

Safety And Hazards

The safety and hazards of a compound would depend on its specific properties. For example, compounds with similar structures, such as “3-Chlorophenyl isocyanate” and “4-Chlorophenylboronic acid”, are considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for research on a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its potential applications. For example, if it shows promise in medical applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-(3-chlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNETNQJWKQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374046
Record name 5-(3-Chlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-5-oxovaleric acid

CAS RN

75381-46-3
Record name 5-(3-Chlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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